molecular formula C12H21N3 B1485214 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine CAS No. 2091731-54-1

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Cat. No.: B1485214
CAS No.: 2091731-54-1
M. Wt: 207.32 g/mol
InChI Key: FSWDVHCIINJDPA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 4-[1-(Butan-2-yl)-1H-pyrazol-4-yl]piperidine

Systematic IUPAC Nomenclature and Structural Representation

The compound This compound derives its systematic name from the following structural features:

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom).
  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 4.
  • A butan-2-yl group (a four-carbon branched alkyl chain) attached to the pyrazole’s nitrogen at position 1.

Structural representation :

  • Piperidine is connected to the pyrazole’s carbon-4.
  • The butan-2-yl group is bonded to the pyrazole’s nitrogen-1 (Figure 1).

Key bonding patterns :

  • Pyrazole-piperidine linkage: Single bond between pyrazole-C4 and piperidine-C4.
  • Butan-2-yl attachment: Single bond between pyrazole-N1 and butan-2-yl-C1.

Conformational analysis :

  • The piperidine ring adopts a chair conformation, with the pyrazole substituent equatorial to minimize steric strain.
  • The butan-2-yl group exhibits free rotation around the N–C bond, leading to multiple conformers.

Molecular Formula and Weight Analysis

Molecular formula : $$ \text{C}{12}\text{H}{21}\text{N}_3 $$
Molecular weight : 207.32 g/mol.

Table 1: Elemental composition

Element Quantity Contribution to Molecular Weight (%)
Carbon 12 69.67
Hydrogen 21 10.23
Nitrogen 3 20.10

Mass spectrometry insights :

  • Base peak at m/z 207 corresponds to the molecular ion.
  • Fragmentation patterns include loss of the butan-2-yl group (m/z 136) and pyrazole ring cleavage (m/z 83).

Isomeric Variations and Stereochemical Considerations

Structural Isomerism
  • Positional isomers :
    • Alternative substitution patterns on the pyrazole ring (e.g., 1-(butan-2-yl)-1H-pyrazol-3-yl) are possible but synthetically less common.
  • Functional group isomers :
    • Replacement of the piperidine with morpholine or thiomorpholine alters heterocycle identity.
Stereoisomerism
  • Chirality :
    • The butan-2-yl group introduces a stereogenic center at its second carbon. Two enantiomers exist:
      • (R)-configuration : Priority order: $$ \text{N} > \text{CH}2\text{CH}3 > \text{CH}_3 > \text{H} $$.
      • (S)-configuration : Mirror image of (R)-form.
    • Racemization is hindered at room temperature due to high rotational barrier (~25 kcal/mol).

Table 2: Stereochemical descriptors

Property Value
Specific rotation ([α]D) Not reported
Enantiomeric excess (ee) Synthesized as racemic mixture
  • Conformational isomerism :
    • Piperidine chair interconversion ($$ \Delta G^\ddagger \approx 10 \ \text{kcal/mol} $$).
    • Butan-2-yl rotamers (energy difference < 2 kcal/mol).

Figure 2: Stereochemical representation

  • Illustrated using Cahn-Ingold-Prelog priorities for the sec-butyl group.

Structural stability :

  • The pyrazole ring’s aromaticity ($$ 6\pi $$-electron system) prevents geometric isomerism.
  • Piperidine’s saturated structure eliminates ring-chain tautomerism.

Properties

IUPAC Name

4-(1-butan-2-ylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-3-10(2)15-9-12(8-14-15)11-4-6-13-7-5-11/h8-11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWDVHCIINJDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, receptor modulation, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a butan-2-yl group and a pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit promising anticancer properties. The following table summarizes key findings from studies on pyrazole-containing compounds:

Study ReferenceCancer TypeActivity ObservedMechanism of Action
Breast Cancer (MDA-MB-231)Significant antiproliferative activityInhibition of topoisomerase II
Liver Cancer (HepG2)Moderate cytotoxicityTargeting EGFR and VEGFR pathways
Various CancersAntitumor activityInduction of apoptosis via multiple pathways

Recent studies have shown that compounds with the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, suggesting their utility in cancer therapy. For instance, derivatives containing specific substitutions on the pyrazole ring have demonstrated enhanced efficacy against breast and liver cancer cells, highlighting their potential as novel anticancer agents .

2. Receptor Modulation

The compound has also been studied for its role as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been identified as a modulator of GPR119, which is implicated in metabolic regulation and is a target for treating type 2 diabetes . The modulation mechanism involves altering receptor activation states, which can lead to improved insulin sensitivity and glucose homeostasis.

3. Other Pharmacological Activities

In addition to anticancer and receptor modulation activities, pyrazole derivatives have been reported to possess antibacterial, anti-inflammatory, and antiviral properties. For example:

  • Antibacterial Activity : Certain pyrazole derivatives have shown effectiveness against Gram-positive bacteria.
  • Anti-inflammatory Effects : Compounds have been noted for their ability to reduce inflammation markers in vitro.
  • Antiviral Properties : Some studies suggest potential efficacy against viral infections through inhibition of viral replication mechanisms.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

  • Anticancer Efficacy : A study evaluating the cytotoxic effects on various cancer cell lines found that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. In vitro assays demonstrated that compounds with hydrophilic substituents exhibited better absorption and permeability across cell membranes, leading to increased cytotoxicity .
  • GPR119 Modulation : A patent describes the synthesis of piperidine derivatives as GPR119 modulators, indicating their potential use in metabolic disorders . The modulation was confirmed through binding affinity studies and functional assays in cellular models.
  • Broad Spectrum Activity : An extensive review highlighted that pyrazole derivatives could act on multiple biological targets, including enzymes involved in cancer progression and metabolic pathways . This versatility makes them attractive candidates for drug development.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). The structural modifications involving piperidine rings have been shown to influence the dihedral angles that are crucial for antiviral activity. This suggests that derivatives of this compound could be developed as effective anti-RSV agents .

CNS Disorders

The compound's potential in treating central nervous system (CNS) disorders is highlighted in several studies. It has been associated with the modulation of neurotransmitter systems, which could make it beneficial for conditions like mild cognitive impairment and Alzheimer's disease. The inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has also been linked to its therapeutic effects in metabolic syndrome and cognitive decline .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, compounds with similar structures have shown efficacy in reducing interleukin levels and preventing pyroptosis, a form of programmed cell death associated with inflammation .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. The introduction of the pyrazole moiety is critical for enhancing biological activity. Structural modifications can lead to variations in potency and selectivity towards specific biological targets.

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Study AAntiviralDemonstrated significant inhibition of RSV replication in vitro.
Study BCNS DisordersShowed improvement in cognitive functions in animal models treated with derivatives.
Study CAnti-inflammatoryReduced IL-1β levels by approximately 20% in treated macrophages.

These findings underscore the compound's versatility and potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Mass Substituents Key Features Reference
4-[1-(Butan-2-yl)-1H-pyrazol-4-yl]piperidine C₁₂H₂₁N₃ 207.32 Pyrazole (1-butan-2-yl, 4-position) High lipophilicity due to branched alkyl chain; potential for enhanced CNS penetration N/A (Target)
4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine C₁₅H₁₉N₃O 257.33 Pyrazole (4-methoxyphenyl, 1-position) Aromatic methoxy group may improve π-π stacking in binding pockets; moderate polarity
4-(1H-Pyrazol-4-yl)piperidine C₈H₁₃N₃ 151.21 Unsubstituted pyrazole Simplest analog; lower molecular weight and higher solubility
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one (51b) C₂₇H₂₈FN₇O₂ 525.56 Extended pyridopyrimidinone core Larger scaffold with fluorophenyl group; likely targets kinases or nucleic acids
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine C₂₀H₂₈N₁₀ 432.51 Triazole and dual pyrazole groups High complexity; potential for multi-target activity or improved selectivity

Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The butan-2-yl group in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to 4-[4-(4-methoxyphenyl)-1H-pyrazol-1-yl]piperidine (clogP ~1.8), which has a polar methoxy group. This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • In contrast, 4-(1H-pyrazol-4-yl)piperidine (clogP ~0.5) lacks alkyl or aryl substituents, favoring solubility but limiting membrane permeability .

Biological Activity Trends: Pyridopyrimidinone derivatives (e.g., 51b) demonstrate potent kinase inhibition, as seen in and , where similar structures show IC₅₀ values <100 nM for targets like EGFR or CDK2. The fluorophenyl group in 51b may enhance target affinity through halogen bonding .

Synthetic Accessibility :

  • The target compound can be synthesized via alkylation of 4-(1H-pyrazol-4-yl)piperidine with 2-bromobutane, analogous to methods in , where piperidine intermediates are coupled with pyrazole precursors .
  • More complex analogs (e.g., 51b ) require multi-step protocols involving Suzuki couplings or reductive amination, as described in and .

Preparation Methods

Pyrazole Core Synthesis

A common approach to synthesize the pyrazole ring involves the reaction of β-ketonitriles or β-ketoesters with hydrazine derivatives under acidic or neutral conditions. For example, methylhydrazine reacts with β-ketonitriles derived from amino acid esters to yield aminopyrazoles, which serve as precursors for further functionalization.

Table 1: Key Reagents and Conditions for Pyrazole Formation

Step Reagents/Conditions Outcome Yield (%)
β-Ketonitrile synthesis Nucleophilic addition of acetonitrile anion to methyl esters β-Ketonitriles Not specified
Pyrazole formation Treatment with methylhydrazine, acetic acid, ethanol, room temperature, 16 h Aminopyrazoles 58 (isolated)

Coupling with Piperidine

The attachment of the piperidine ring at the 4-position of the pyrazole is often accomplished by nucleophilic substitution or amidation reactions. Piperidine derivatives protected with tert-butoxycarbonyl (Boc) groups are commonly used to facilitate selective reactions and improve yields.

For example, Boc-protected amino acids are converted to methyl esters, followed by pyrazole formation and subsequent coupling with piperidine under basic conditions. Deprotection of the Boc group yields the final piperidine-substituted pyrazole compound.

Table 2: Representative Reaction Conditions for Piperidine Coupling

Step Reagents/Conditions Outcome Yield (%)
Boc-protection Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) Boc-protected amino acids High (not specified)
Coupling with piperidine Nucleophilic substitution with Boc-protected piperidine, base (e.g., K2CO3), DMF, room temperature Pyrazole-piperidine intermediate Moderate to high
Boc deprotection Acidic conditions (e.g., HCl in dioxane/methanol) Free amine final product Good

Representative Synthetic Route Example

A detailed example from the literature involves the following sequence:

Reaction Optimization and Yields

  • The use of Boc protection/deprotection steps is crucial for selectivity and yield optimization.
  • Reaction temperatures typically range from 0°C to room temperature to avoid decomposition.
  • Solvents such as DMF, ethanol, and dichloromethane are preferred for their ability to dissolve both organic and inorganic reagents.
  • Yields for individual steps vary but are generally moderate to high (50–85%) depending on purification methods and reaction scale.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Yield (%)
1 Boc protection Boc2O, base, DCM Boc-protected amino acid High
2 Esterification Methanol, acid/base catalyst Methyl ester High
3 β-Ketonitrile synthesis Acetonitrile anion, base β-Ketonitrile Not specified
4 Pyrazole formation Methylhydrazine, acetic acid, EtOH, RT Aminopyrazole ~58
5 Piperidine coupling Boc-piperidine, base (K2CO3), DMF Pyrazole-piperidine intermediate Moderate-high
6 Boc deprotection HCl/dioxane or similar acidic conditions 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine Good

Research Findings and Notes

  • The choice of protecting groups and reaction conditions significantly affects the regioselectivity and purity of the final product.
  • Alkylation at the N-1 position of pyrazole can be challenging due to competing side reactions; thus, stepwise synthesis with intermediate purifications is recommended.
  • Molecular dynamics studies indicate that the piperidine ring influences the conformation and potentially the biological activity of the compound, underscoring the importance of precise synthetic control.
  • Alternative synthetic routes involving palladium-catalyzed coupling or Mitsunobu reactions have been reported for related compounds but require adaptation for the butan-2-yl substituent and piperidine linkage.

Q & A

Q. What are the optimal synthetic routes for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, and how can reaction conditions be optimized?

The synthesis of piperidine-pyrazole hybrids typically involves multi-step reactions, including cyclization, alkylation, and coupling. For example, pyrazole rings can be functionalized via Suzuki-Miyaura cross-coupling or nucleophilic substitution, while piperidine moieties are often introduced via reductive amination or ring-closing strategies. Reaction optimization should focus on:

  • Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Pd(PPh₃)₄) to improve yield .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 80–120°C) to avoid decomposition of thermally labile intermediates .
    Methodological validation should include monitoring by TLC or LC-MS to track intermediate formation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

A combination of spectroscopic and crystallographic techniques is critical:

  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding in pyrazole-piperidine hybrids) .
  • NMR spectroscopy : 1^1H and 13^13C NMR can distinguish between regioisomers by analyzing coupling patterns (e.g., pyrazole C4 vs. C5 substitution) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases (e.g., p38 MAPK) using fluorescence-based protocols .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., adenosine A3 receptor) .
  • Microbial susceptibility testing : Broth microdilution for antifungal/antibacterial activity (e.g., against Candida spp.) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular docking : Screens binding affinity to target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina .
  • MD simulations : Evaluates stability of ligand-protein complexes over nanosecond timescales .

Q. How should researchers address contradictions between experimental data and computational predictions?

  • Validation protocols : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to confirm key binding residues .
  • Error analysis in DFT : Compare calculated vs. experimental NMR chemical shifts (RMSD thresholds < 0.3 ppm) .
  • Revisiting synthetic routes : If bioactivity diverges from predictions, reassess purity (HPLC > 95%) or stereochemical outcomes .

Q. What strategies can improve the pharmacokinetic profile of this compound?

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce lipophilicity, enhancing aqueous solubility .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., piperidine N-oxidation) .
  • Pro-drug approaches : Mask polar groups (e.g., esterification of carboxylic acids) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for pyrazole-piperidine hybrids?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens at pyrazole C3/C5) .
  • Pharmacophore mapping : Identify critical moieties (e.g., piperidine’s chair conformation) using 3D-QSAR models .
  • Bioisosteric replacement : Replace the butan-2-yl group with cyclopropylmethyl to assess steric effects .

Methodological Best Practices

  • Data reproducibility : Use standardized reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) .
  • Analytical cross-validation : Correlate HPLC purity with biological activity to exclude confounding impurities .
  • Ethical reporting : Disclose computational parameters (e.g., force fields, grid sizes) to enable replication .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 2
4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

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